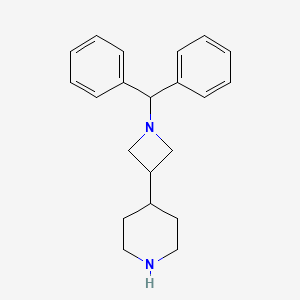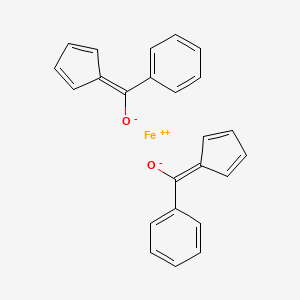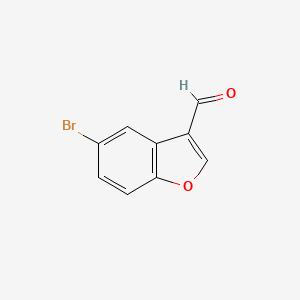![molecular formula C20H30O5 B12439005 3-{2-[(5R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-hexahydro-1H-naphthalen-1-yl]ethylidene}-4-hydroxyoxolan-2-one](/img/structure/B12439005.png)
3-{2-[(5R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-hexahydro-1H-naphthalen-1-yl]ethylidene}-4-hydroxyoxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{2-[(5R,8aS)-6-hidroxi-5-(hidroximetil)-5,8a-dimetil-2-metiliden-hexahidro-1H-naftalen-1-il]etiliden}-4-hidroxioxolan-2-ona es un compuesto orgánico complejo con una estructura única que incluye múltiples grupos funcionales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-{2-[(5R,8aS)-6-hidroxi-5-(hidroximetil)-5,8a-dimetil-2-metiliden-hexahidro-1H-naftalen-1-il]etiliden}-4-hidroxioxolan-2-ona involucra múltiples pasos. Un método común involucra el uso de una anulación deshidrogenativa oxidativa catalizada por cobre de oximas con α-amino cetonas . Este método utiliza oximas O-acilo como oxidantes internos y componentes de tres átomos unidos con un catalizador de cobre para impulsar la reacción.
Métodos de producción industrial
El uso de métodos de cromatografía líquida de alta resolución (HPLC) para la purificación y el control de calidad es común en entornos industriales .
Análisis De Reacciones Químicas
Tipos de reacciones
3-{2-[(5R,8aS)-6-hidroxi-5-(hidroximetil)-5,8a-dimetil-2-metiliden-hexahidro-1H-naftalen-1-il]etiliden}-4-hidroxioxolan-2-ona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Los grupos hidroxilo se pueden oxidar para formar cetonas o aldehídos.
Reducción: El compuesto se puede reducir para formar alcoholes.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como los haluros. Las condiciones de reacción típicamente involucran temperaturas controladas y niveles de pH para asegurar la selectividad y el rendimiento.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación de los grupos hidroxilo puede producir cetonas o aldehídos, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
3-{2-[(5R,8aS)-6-hidroxi-5-(hidroximetil)-5,8a-dimetil-2-metiliden-hexahidro-1H-naftalen-1-il]etiliden}-4-hidroxioxolan-2-ona tiene varias aplicaciones de investigación científica:
Química: Utilizado como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Estudiado por su potencial actividad biológica e interacciones con enzimas y receptores.
Medicina: Investigado por sus posibles efectos terapéuticos y como un compuesto líder para el desarrollo de fármacos.
Industria: Utilizado en el desarrollo de nuevos materiales y como catalizador en diversas reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de 3-{2-[(5R,8aS)-6-hidroxi-5-(hidroximetil)-5,8a-dimetil-2-metiliden-hexahidro-1H-naftalen-1-il]etiliden}-4-hidroxioxolan-2-ona involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto se une a estos objetivos, alterando su actividad y provocando diversos efectos bioquímicos . Las vías exactas involucradas dependen de la aplicación y el objetivo específicos.
Comparación Con Compuestos Similares
Compuestos similares
Trifluorotolueno: Un compuesto orgánico con grupos funcionales y aplicaciones similares en síntesis orgánica.
Compuestos orgánicos volátiles: Compuestos con propiedades sensoriales similares y aplicaciones en diversas industrias.
Singularidad
Lo que distingue a 3-{2-[(5R,8aS)-6-hidroxi-5-(hidroximetil)-5,8a-dimetil-2-metiliden-hexahidro-1H-naftalen-1-il]etiliden}-4-hidroxioxolan-2-ona es su estructura única, que permite interacciones específicas con objetivos moleculares, convirtiéndola en un compuesto valioso para la investigación y el desarrollo en múltiples campos.
Propiedades
Fórmula molecular |
C20H30O5 |
|---|---|
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
3-[2-[(5R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one |
InChI |
InChI=1S/C20H30O5/c1-12-4-7-16-19(2,9-8-17(23)20(16,3)11-21)14(12)6-5-13-15(22)10-25-18(13)24/h5,14-17,21-23H,1,4,6-11H2,2-3H3/t14?,15?,16?,17?,19-,20-/m0/s1 |
Clave InChI |
BOJKULTULYSRAS-ZFJXHIGWSA-N |
SMILES isomérico |
C[C@@]12CCC([C@@](C1CCC(=C)C2CC=C3C(COC3=O)O)(C)CO)O |
SMILES canónico |
CC12CCC(C(C1CCC(=C)C2CC=C3C(COC3=O)O)(C)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-chloro-2-({2-[5-(2-chlorophenyl)-1H-1,2,3,4-tetraazol-1-yl]ethyl}sulfanyl)-5-(trifluoromethyl)pyridine](/img/structure/B12438932.png)
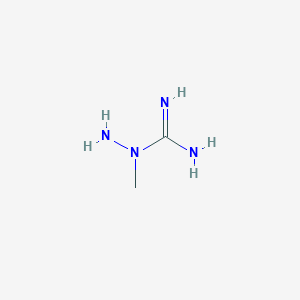
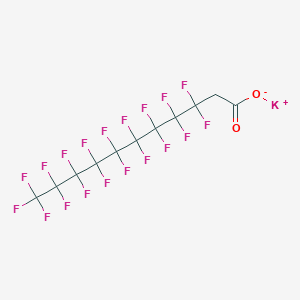
![N-{9,9-dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-ylidene}hydroxylamine](/img/structure/B12438941.png)
![7,12a-Methano-4H,12aH-pyrano[4,3-b][1]benzoxocin-8-acetic acid, 4-(3-furanyl)dodecahydro-alpha-hydroxy-4a,7a,9,9-tetramethyl-13-methylene-2,10-dioxo-, methyl ester, (alphaS,4S,4aS,7R,7aR,8R,11aS,12aS)-](/img/structure/B12438959.png)
![(3Z)-N-(3-chlorophenyl)-3-{[3,5-dimethyl-4-(4-methylpiperazine-1-carbonyl)-1H-pyrrol-2-yl]methylidene}-N-methyl-2-oxo-1H-indole-5-sulfonamide](/img/structure/B12438961.png)
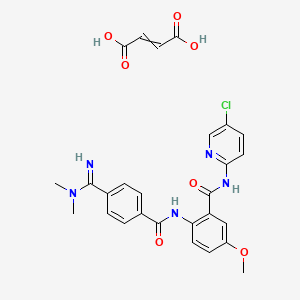
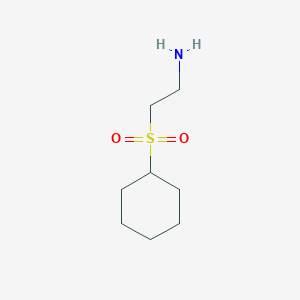
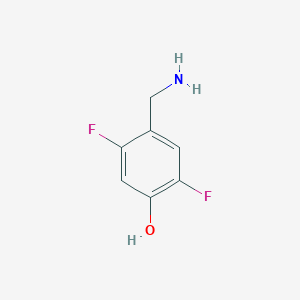
![3-[3-(Diethylaminomethyl)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B12438986.png)
